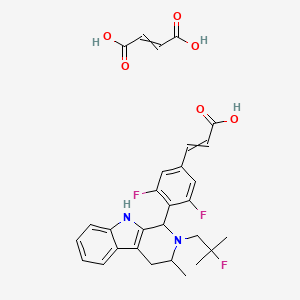

AZD9496 maleate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H29F3N2O6 |

|---|---|

Molekulargewicht |

558.5 g/mol |

IUPAC-Name |

but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8) |

InChI-Schlüssel |

GYRUZXFUFGWTAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AZD9496 Maleate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against the estrogen receptor alpha (ERα).[1][2] Developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant, AZD9496 has shown promise in preclinical and early clinical settings for the treatment of ER-positive (ER+) breast cancer.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of AZD9496 maleate, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: ERα Antagonism and Degradation

AZD9496 exerts its anti-tumor effects through a dual mechanism of action centered on the estrogen receptor. Upon administration, AZD9496 binds to ERα, inducing a conformational change that not only blocks the receptor's signaling activity but also targets it for proteasomal degradation.[2] This leads to a reduction in the overall levels of ERα protein within cancer cells, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.[1][2]

This dual action is effective against both wild-type and mutant forms of the estrogen receptor, including clinically relevant ESR1 mutations that can drive resistance to other endocrine therapies.[1][5] Preclinical studies have shown that AZD9496 can bind to and downregulate ESR1 mutants, such as D538G and Y537S, with nanomolar potency.[1]

Signaling Pathway

The binding of AZD9496 to ERα disrupts the normal estrogen signaling cascade. In a typical scenario, estrogen binding to ERα leads to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation. AZD9496 competitively binds to the ligand-binding domain of ERα, preventing estrogen binding and subsequent downstream signaling. Furthermore, the conformational change induced by AZD9496 marks the receptor for ubiquitination and degradation by the proteasome, leading to a decrease in total ERα levels.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2] Developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration and suboptimal bioavailability of fulvestrant, AZD9496 represents a promising therapeutic agent for ER-positive breast cancer.[1][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and key experimental methodologies used to characterize AZD9496.

Core Mechanism of Action

AZD9496 exerts its anticancer effects through a dual mechanism:

-

Competitive Antagonism: It binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol and subsequent receptor activation.[1] This blocks the downstream signaling pathways that promote tumor cell proliferation.

-

Receptor Degradation: Upon binding, AZD9496 induces a conformational change in the ERα protein, targeting it for proteasomal degradation.[1][4] This leads to a reduction in the total cellular levels of ERα, further diminishing estrogen signaling.

This dual action makes AZD9496 effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD9496 from various preclinical studies, often in comparison to the established SERD, fulvestrant.

Table 1: In Vitro Activity of AZD9496

| Parameter | AZD9496 | Fulvestrant | Cell Line | Reference |

| ERα Binding IC50 (nM) | 0.82 | ~1.6 | - | [1][6][7] |

| ERα Downregulation IC50 (nM) | 0.14 | Similar to AZD9496 | MCF-7 | [6][8] |

| ERα Antagonism IC50 (nM) | 0.28 | Similar to AZD9496 | MCF-7 | [6] |

| MCF-7 Cell Proliferation EC50 (nM) | 0.04 | Not explicitly stated | MCF-7 | [9] |

| ERα LBD Binding IC50 (nM) - D538G Mutant | 0.5 | 3.3 | - | [7] |

| ERα LBD Binding IC50 (nM) - Y537S Mutant | 0.6 | 3.8 | - | [7] |

Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models

| Model | AZD9496 Dose | Tumor Growth Inhibition (%) | Comparator | Comparator TGI (%) | Reference |

| MCF-7 Xenograft | 50 mg/kg | 96 | Vehicle | - | [1] |

| MCF-7 Xenograft | 0.5 mg/kg | Significant | Vehicle | - | [1] |

| ESR1-Mutant PDX (D538G) | 25 mg/kg | 66 | Fulvestrant (5 mg/mouse) | 59 | [1] |

| ESR1-Mutant PDX (D538G) | 25 mg/kg | 66 | Tamoxifen (10 mg/kg) | 28 | [1] |

| HCC-1428 LTED | 5 mg/kg | ~70 | Fulvestrant | Similar | [1] |

| GT1-1 Pituitary Adenoma Xenograft | 0.1 mg/kg | >60 | Vehicle | - | [8] |

Table 3: Clinical Pharmacodynamic Effects of AZD9496

| Parameter | AZD9496 (250 mg BID) | Fulvestrant (500 mg) | P-value | Reference |

| ER H-Score Reduction (%) | 24 | 36 | 0.86 | [10] |

| PR H-Score Reduction (%) | 33.3 | 68.7 | 0.97 | [10] |

| Ki-67 Level Reduction (%) | 39.9 | 75.4 | 0.98 | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AZD9496 and the general workflows for the experimental protocols described in the subsequent section.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AZD9496.

ERα Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor alpha.

-

Materials:

-

Full-length human recombinant ERα protein.

-

Radioligand: [3H]-Estradiol.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

-

Test Compound (AZD9496) and reference compounds (e.g., unlabeled estradiol, fulvestrant) at various concentrations.

-

Scintillation cocktail and 96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test and reference compounds in the assay buffer.

-

In a 96-well plate, combine the ERα protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test or reference compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

ERα Degradation Assay (Western Blot)

This protocol assesses the ability of AZD9496 to induce the degradation of ERα protein in a cellular context.

-

Cell Culture:

-

Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

For hormone-deprivation experiments, use phenol red-free media with charcoal-stripped serum for at least 48 hours prior to treatment.

-

-

Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with varying concentrations of AZD9496, fulvestrant (as a positive control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

-

Cell Proliferation Assay

This assay measures the effect of AZD9496 on the growth of ER-positive breast cancer cells.

-

Cell Culture and Seeding:

-

Culture MCF-7 cells as described for the ERα degradation assay.

-

Seed the cells at a low density in 96-well plates and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of AZD9496 and control compounds.

-

-

Proliferation Measurement (e.g., using a colorimetric assay like MTT or a fluorescence-based assay):

-

After the desired treatment period (e.g., 5-7 days), add the assay reagent (e.g., MTT solution) to each well.

-

Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals (for MTT assay).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

-

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of AZD9496.

-

Animal Model:

-

Use immunodeficient mice (e.g., female BALB/c nude or SCID mice).

-

For estrogen-dependent tumors like MCF-7, supplement the mice with a slow-release estradiol pellet implanted subcutaneously.

-

-

Tumor Implantation:

-

Harvest MCF-7 cells and resuspend them in a mixture of media and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Treatment and Monitoring:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer AZD9496 orally (by gavage) at the desired doses and schedule. Include a vehicle control group.

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis, such as western blotting for ERα and PR levels or immunohistochemistry.

-

Conclusion

AZD9496 is a potent, orally bioavailable SERD with a compelling preclinical profile. Its dual mechanism of ERα antagonism and degradation provides a strong rationale for its development as a treatment for ER-positive breast cancer, including tumors with acquired resistance to other endocrine therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel endocrine agents. The ongoing clinical evaluation of AZD9496 will further elucidate its therapeutic potential in patients.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

The Structure-Activity Relationship of AZD9496: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure-activity relationship (SAR) of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD). Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, the journey to AZD9496 involved extensive medicinal chemistry efforts to optimize a novel chemical scaffold. This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying biological pathways and development logic.

Introduction: The Emergence of a Novel SERD

AZD9496, chemically known as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, was identified through a structure-based design and iterative medicinal chemistry approach.[1] It is a selective ERα antagonist and downregulator that has demonstrated efficacy in preclinical models of both ER-positive and ESR1-mutant breast tumors.[1] Unlike earlier SERDs like fulvestrant, which requires intramuscular administration, AZD9496 was designed for oral bioavailability, offering a significant potential advantage in clinical settings.[2][3] The discovery process began with the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel, drug-like ER ligand.[2]

Core Structure-Activity Relationship Data

The optimization of the lead compound into AZD9496 involved systematic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, focusing on key in vitro parameters: ERα binding affinity, ERα downregulation, progesterone receptor (PR) antagonism (a marker of ER pathway inhibition), and antiproliferative activity in the MCF-7 breast cancer cell line.

Table 1: In Vitro Activity of Key AZD9496 Analogs

| Compound | ERα Binding IC50 (nM) | ERα Downregulation IC50 (nM) | PR Antagonism IC50 (nM) | MCF-7 Proliferation EC50 (nM) |

| AZD9496 | 0.82 | 0.14 | 0.28 | 0.04 |

| Fulvestrant | 0.29 | 0.23 | 0.11 | 0.05 |

| Tamoxifen | 13 | >1000 | 1.1 | 6.7 |

Data compiled from publicly available research.[1][4][5]

Table 2: Selectivity Profile of AZD9496

| Receptor | IC50 (µM) |

| Androgen Receptor (AR) | 30 |

| Glucocorticoid Receptor (GR) | 9.2 |

| Progesterone Receptor (PR) | 0.54 |

This high degree of selectivity for ERα over other nuclear hormone receptors minimizes the potential for off-target effects.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of AZD9496.

ERα Binding Assay

This assay quantifies the affinity of a compound for the estrogen receptor alpha.

-

Principle: A competitive binding assay using a fluorescently labeled estrogen tracer. The ability of the test compound to displace the tracer from the ERα ligand-binding domain (LBD) is measured.

-

Materials:

-

Human ERα LBD protein

-

Fluorescent estrogen tracer (e.g., fluorescein-labeled estradiol)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)

-

Test compounds

-

-

Procedure:

-

A solution of ERα LBD is incubated with the fluorescent tracer in the assay buffer.

-

Serial dilutions of the test compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization of the solution is measured. Displacement of the tracer by the test compound results in a decrease in fluorescence polarization.

-

IC50 values are calculated from the dose-response curves.

-

ERα Downregulation Assay

This assay measures the ability of a compound to induce the degradation of the ERα protein in cells.

-

Principle: Quantification of ERα protein levels in a human breast cancer cell line (MCF-7) following treatment with the test compound.

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Test compounds

-

Lysis buffer

-

Antibodies: Primary anti-ERα antibody, secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with serial dilutions of the test compound for a specified period (e.g., 24 hours).

-

The cells are washed and then lysed to release cellular proteins.

-

The total protein concentration in each lysate is determined.

-

Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with a primary antibody against ERα, followed by a secondary HRP-conjugated antibody.

-

The chemiluminescent signal is detected, and the intensity of the ERα band is quantified.

-

IC50 values, representing the concentration at which 50% of the ERα protein is degraded, are calculated.

-

MCF-7 Cell Proliferation Assay

This assay assesses the antiproliferative effect of a compound on ER-positive breast cancer cells.

-

Principle: Measurement of the number of viable cells after treatment with the test compound.

-

Materials:

-

MCF-7 cells

-

Cell culture medium

-

Test compounds

-

Cell viability reagent (e.g., resazurin or CellTiter-Glo®)

-

-

Procedure:

-

MCF-7 cells are seeded in 96-well plates in a hormone-depleted medium.

-

The cells are treated with serial dilutions of the test compound.

-

The plates are incubated for a period of 5-7 days.

-

A cell viability reagent is added to each well.

-

The absorbance or luminescence is measured, which is proportional to the number of viable cells.

-

EC50 values, the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.

-

Visualizing the Science: Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of AZD9496's mechanism and development.

Estrogen Receptor Signaling and AZD9496 Inhibition

Experimental Workflow for SAR Evaluation

References

AZD9496: A Preclinical Technical Guide for Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD), in various breast cancer models. The information presented is collated from key preclinical studies to support further research and development in oncology.

Core Mechanism of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα).[1][2][3] It functions as both a potent and selective antagonist and a downregulator of the ERα protein.[1][2][4] This dual mechanism of action effectively blocks ER signaling, a key driver in the majority of breast cancers.[1][4] AZD9496 has demonstrated efficacy in both wild-type and mutant estrogen receptor (ESR1) breast tumors.[1][2]

In Vitro Activity

AZD9496 has shown potent activity in in-vitro assays using ER-positive breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar potency in binding to ERα, antagonizing its function, and inducing its degradation.

| Assay Type | IC50 (nM) | Cell Line | Notes |

| ERα Binding | 0.82 | N/A | Biochemical assay. |

| ERα Antagonism | 0.28 | MCF-7 | Measured by inhibition of progesterone receptor (PR) expression. |

| ERα Downregulation | 0.14 | MCF-7 | Measurement of ERα protein levels after treatment. |

Table 1: In Vitro Potency of AZD9496.[2]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the significant anti-tumor activity of AZD9496.

Estrogen-Dependent Xenograft Model (MCF-7)

In the estrogen-dependent MCF-7 xenograft model, oral administration of AZD9496 resulted in dose-dependent tumor growth inhibition.[1][3]

| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |

| 0.5 | 75% |

| 10 | >90% |

| 50 | 96% |

Table 2: Tumor Growth Inhibition in MCF-7 Xenografts.[1][5]

This anti-tumor effect was accompanied by a dose-dependent reduction in the progesterone receptor (PR), a key pharmacodynamic biomarker of ER pathway inhibition.[1][3] At a dose of 5 mg/kg, AZD9496 led to a 98% inhibition of PR expression.[1]

ESR1-Mutant Xenograft Model

AZD9496 has also shown efficacy in models with clinically relevant ESR1 mutations, which can confer resistance to other endocrine therapies.[1][6] In a patient-derived xenograft (PDX) model with a D538G ESR1 mutation, AZD9496 at 25 mg/kg inhibited tumor growth by 66%, which was comparable to fulvestrant (59% inhibition).[1] This was correlated with a 94% decrease in PR levels.[1]

Combination Therapies

To address resistance mechanisms, preclinical studies have explored combining AZD9496 with inhibitors of other key signaling pathways, such as the PI3K and CDK4/6 pathways.[1][3] These combinations have resulted in enhanced tumor growth inhibition and even tumor regressions compared to monotherapy alone.[1][3]

Pharmacokinetics

AZD9496 exhibits good oral bioavailability across multiple species.

| Species | Oral Bioavailability (F%) |

| Rat | 63 |

| Mouse | 91 |

| Dog | 74 |

Table 3: Oral Bioavailability of AZD9496.[2]

Experimental Protocols

In Vitro ERα Downregulation and Antagonism Assays

-

Cell Line: MCF-7 breast cancer cells.

-

Culture Conditions: Cells are grown in steroid-free media.

-

Treatment: Cells are treated with varying concentrations of AZD9496.

-

Analysis:

-

ERα Downregulation: ERα protein levels are measured by Western blot or in-cell immunofluorescence following treatment.

-

ERα Antagonism: The expression of the progesterone receptor (PR), an ER-regulated gene, is measured as a marker of ER activation. A decrease in PR levels indicates antagonism.

-

In Vivo Xenograft Studies (MCF-7 Model)

-

Animal Model: Male Severe Combined Immunodeficient (SCID) mice.

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously.

-

Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated orally with AZD9496 (dosed daily) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are collected, and protein levels of ERα and PR are analyzed by Western blot to confirm target engagement and pathway inhibition.

Visualizations

Caption: AZD9496 binds to ERα, leading to both antagonism and degradation of the receptor.

Caption: Workflow for assessing AZD9496 efficacy in the MCF-7 xenograft model.

Caption: Overcoming resistance by combining AZD9496 with PI3K and CDK4/6 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

AZD9496: A Comprehensive Technical Guide to its Target Binding, Selectivity, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist activity against the estrogen receptor alpha (ERα).[1][2] Developed for the treatment of ER-positive breast cancer, AZD9496 not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism of action to overcome endocrine resistance. This technical guide provides an in-depth overview of the target binding and selectivity profile of AZD9496, complete with detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

AZD9496 is a potent antagonist and degrader of ERα.[1] It competitively binds to the ligand-binding domain (LBD) of ERα, inducing a conformational change that leads to the degradation of the receptor protein.[3] This prevents ERα-mediated downstream signaling, thereby inhibiting the proliferation of ER-positive cancer cells.[1] AZD9496 has shown efficacy in both wild-type and mutant ERα models, including those with common ESR1 mutations that confer resistance to other endocrine therapies.[2]

Target Binding and Selectivity Profile

The binding affinity and selectivity of AZD9496 have been extensively characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency of AZD9496

| Assay | Parameter | AZD9496 | Fulvestrant |

| ERα Binding | IC50 (nM) | 0.82 | 0.82 |

| ERα Downregulation | IC50 (nM) | 0.14 | 0.28 |

| ERα Antagonism | IC50 (nM) | 0.28 | 0.28 |

| MCF-7 Cell Proliferation | EC50 (nM) | 0.04 | Not Reported |

Data compiled from multiple sources.[1]

Table 2: Selectivity of AZD9496 for Estrogen Receptor Isoforms

| Receptor | Binding Affinity (pmol/L) |

| ERα | Equipotent |

| ERβ | Equipotent |

AZD9496 demonstrates equipotent binding to both ERα and ERβ isoforms.[2]

Table 3: Selectivity of AZD9496 Against Other Nuclear Hormone Receptors

| Receptor | Fold Selectivity vs. ERα |

| Progesterone Receptor (PR) | ~650-fold |

| Glucocorticoid Receptor (GR) | ~11,223-fold |

| Androgen Receptor (AR) | ~36,375-fold |

Selectivity is expressed as the ratio of IC50 values.[2]

Table 4: Binding Affinity of AZD9496 to Wild-Type and Mutant ERα Ligand Binding Domains

| ERα LBD | AZD9496 IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) |

| Wild-Type | 0.82 | 0.82 |

| D538G Mutant | 2- to 3-fold reduced vs. WT | 2- to 3-fold reduced vs. WT |

| Y537S Mutant | 2- to 3-fold reduced vs. WT | 2- to 3-fold reduced vs. WT |

AZD9496 retains potent binding to clinically relevant ESR1 mutants, although with a slight reduction in affinity compared to wild-type.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ERα Ligand Binding Domain (LBD) Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled estrogen ligand from the ERα LBD.

-

Reagents:

-

Recombinant human ERα LBD protein

-

Fluorescently labeled estradiol (e.g., Fluormone™ ES2 Green)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compound (AZD9496) and reference compound (Fulvestrant) serially diluted in DMSO.

-

-

Procedure:

-

Add ERα LBD and the fluorescent ligand to a 384-well microplate.

-

Add serial dilutions of the test compound or reference compound to the wells.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cellular ERα Downregulation Assay (Western Blot)

This assay measures the reduction in total ERα protein levels in cells following treatment with a test compound.

-

Cell Line: MCF-7 breast cancer cells.

-

Reagents:

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (AZD9496) and reference compound (Fulvestrant)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-ERα, anti-GAPDH (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or reference compound for 24 hours.

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize ERα levels to the loading control. Calculate IC50 values.

-

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of a test compound on ER-positive breast cancer cells.

-

Cell Line: MCF-7 breast cancer cells.

-

Reagents:

-

Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Test compound (AZD9496)

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

-

After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubate the cells for 5-7 days.

-

Add the cell viability reagent to each well and measure luminescence using a plate reader.

-

Calculate EC50 values by plotting the percentage of cell growth inhibition against the compound concentration.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for ERα Degradation Rate

This mass spectrometry-based assay measures the rate of degradation of ERα protein.

-

Cell Line: MCF-7 cells.

-

Reagents:

-

SILAC-specific cell culture medium deficient in L-arginine and L-lysine.

-

"Heavy" (e.g., 13C6, 15N4 L-arginine) and "light" (unlabeled L-arginine) amino acids.

-

Test compound (AZD9496).

-

-

Procedure:

-

Culture MCF-7 cells in "heavy" SILAC medium for at least five passages to achieve complete labeling of the proteome.

-

Switch the cells to "light" medium containing the test compound.

-

Harvest cells at various time points after the switch.

-

Combine "heavy" and "light" cell lysates in a 1:1 ratio.

-

Isolate ERα protein (e.g., via immunoprecipitation).

-

Digest the protein into peptides and analyze by LC-MS/MS.

-

Determine the ratio of "heavy" to "light" ERα peptides over time to calculate the protein degradation rate.

-

Visualizations

Signaling Pathway

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by AZD9496.

Experimental Workflow

Caption: Experimental Workflow for ERα Downregulation Assay.

Logical Relationship

Caption: Selectivity Profile of AZD9496.

References

AZD9496: A Deep Dive into its Antagonistic Effects on Estrogen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). We will delve into its core mechanism of action, its profound impact on estrogen receptor (ER) signaling, and the experimental methodologies used to elucidate its effects. This document synthesizes key preclinical and clinical findings to offer a detailed resource for professionals in oncology and drug development.

Introduction: The Role of Estrogen Receptor Signaling in Breast Cancer and the Emergence of AZD9496

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for over 70% of all cases.[1] The growth and proliferation of these cancer cells are driven by the binding of estrogen to the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Upon activation, ERα translocates to the nucleus, where it regulates the expression of genes crucial for cell growth and survival.

Standard-of-care endocrine therapies, such as tamoxifen (a selective estrogen receptor modulator, SERM) and aromatase inhibitors (which block estrogen production), have significantly improved patient outcomes. However, the development of resistance, often mediated by mutations in the ESR1 gene encoding ERα, remains a major clinical challenge.[1][2] These mutations can lead to ligand-independent activation of the ER signaling pathway, rendering previous therapies ineffective.

AZD9496 emerges as a next-generation oral SERD designed to overcome these limitations. It functions as both a competitive antagonist of ERα and an inducer of its degradation, thereby offering a dual mechanism to shut down ER signaling.[3][4] Its oral bioavailability presents a significant advantage over the intramuscularly administered SERD, fulvestrant.[3][5]

Mechanism of Action: Antagonism and Degradation of ERα

AZD9496 exerts its effects on ER signaling through a two-pronged approach:

-

Competitive Antagonism: AZD9496 binds to the ligand-binding domain (LBD) of ERα with high affinity, effectively blocking the binding of its natural ligand, estradiol.[1][5] This prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

-

ERα Degradation: Upon binding, AZD9496 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[5] This reduction in the total cellular pool of ERα protein further diminishes the capacity of the cell to respond to estrogenic stimuli.

This dual action ensures a more complete and sustained inhibition of the ER signaling pathway compared to agents that only block ligand binding.

Quantitative Analysis of AZD9496 Efficacy

The potency and efficacy of AZD9496 have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, providing a clear comparison of its activity in various models.

Table 1: In Vitro Activity of AZD9496

| Parameter | Cell Line | Wild-Type/Mutant ER | IC50 (nmol/L) | Reference |

| ERα Binding | - | Wild-Type | 0.82 | [1] |

| ERα Downregulation | MCF-7 | Wild-Type | 0.14 | [6] |

| ERα Antagonism | MCF-7 | Wild-Type | 0.28 | [6] |

| Cell Proliferation Inhibition | MCF-7 | Wild-Type | Not explicitly stated, but potent inhibition observed | [5] |

| ERα LBD Binding | - | Y537S Mutant | ~2-3 fold reduced potency vs WT | [1] |

| ERα LBD Binding | - | D538G Mutant | ~2-3 fold reduced potency vs WT | [1] |

Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models

| Model | Treatment Dose | Tumor Growth Inhibition (%) | Biomarker Modulation | Reference |

| MCF-7 Xenograft | 0.5 mg/kg/day | Significant inhibition | Dose-dependent decrease in PR levels | [3] |

| MCF-7 Xenograft | 5 mg/kg/day | - | >90% reduction in PR levels | [1] |

| MCF-7 Xenograft | 50 mg/kg/day | 96% | Significant reduction in PR levels | [1] |

| Patient-Derived Xenograft (ESR1 D538G) | 25 mg/kg/day | 66% | 94% decrease in PR levels | [1] |

| HCC-1428 LTED Model | 5 mg/kg/day | Tumor regressions | Significant decrease in ERα protein levels | [5] |

Table 3: Clinical Pharmacodynamic Effects of AZD9496 (NCT03236974)

| Biomarker | AZD9496 (250 mg twice daily) | Fulvestrant (500 mg) | P-value (vs Fulvestrant) | Reference |

| ER H-Score Reduction | 24% | 36% | 0.86 | [7][8] |

| PR H-Score Reduction | -33.3% | -68.7% | 0.97 | [7][8] |

| Ki-67 Level Reduction | -39.9% | -75.4% | 0.98 | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AZD9496's mechanism of action and its experimental evaluation is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to characterize AZD9496 is essential for interpreting the data and designing future experiments. Below are detailed protocols for key assays.

Cell Proliferation Assay (MTS-based)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of AZD9496.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phenol red-free medium with charcoal-stripped serum

-

AZD9496 stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in phenol red-free medium supplemented with charcoal-stripped serum. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of AZD9496 in the same medium. Remove the existing medium from the wells and add 100 µL of the AZD9496 dilutions. Include vehicle control (DMSO) and positive control (e.g., fulvestrant) wells.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for ERα and PR Degradation

This technique is used to detect and quantify the levels of specific proteins, in this case, ERα and its downstream target, the progesterone receptor (PR), to confirm the degradation effects of AZD9496.

Materials:

-

Treated cell lysates or tumor homogenates

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα, anti-PR, anti-β-actin or Vinculin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or homogenize tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-ERα) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of ERα and PR to the loading control.

Estrogen Response Element (ERE) Reporter Assay

This assay measures the transcriptional activity of ERα by utilizing a reporter gene (e.g., luciferase) under the control of an ERE promoter.

Materials:

-

ER+ cells (e.g., T47D) stably or transiently transfected with an ERE-luciferase reporter plasmid.

-

96-well white, clear-bottom plates.

-

Estradiol (E2)

-

AZD9496

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with a fixed concentration of E2 (to stimulate ER activity) in the presence of increasing concentrations of AZD9496. Include controls for basal activity (vehicle) and maximal stimulation (E2 alone).

-

Incubation: Incubate for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Calculate the percentage of inhibition of E2-induced luciferase activity by AZD9496.

Efficacy in Models of Endocrine Resistance

A critical aspect of AZD9496's profile is its activity in models of acquired resistance to endocrine therapy.

-

ESR1 Mutations: AZD9496 has demonstrated efficacy against breast cancer cells and xenografts harboring common ESR1 mutations, such as D538G and Y537S.[1][3] While its binding affinity to these mutant receptors is slightly reduced compared to the wild-type, it can still effectively antagonize and degrade them, leading to tumor growth inhibition.[1][2][9]

-

Long-Term Estrogen Deprivation (LTED) Models: In models that mimic resistance to aromatase inhibitors, where cells are adapted to grow in the absence of estrogen, AZD9496 has been shown to cause tumor regressions and significantly downregulate ERα protein levels.[5]

Clinical Development and Future Directions

The first-in-human Phase I study (NCT02248090) of AZD9496 established its safety and tolerability in heavily pretreated patients with ER+/HER2- advanced breast cancer.[7][10] The study demonstrated evidence of prolonged disease stabilization in some patients, including those who had previously progressed on fulvestrant.[10] A subsequent presurgical window-of-opportunity study (NCT03236974) confirmed that oral AZD9496 engages its target in vivo, leading to reductions in ER, PR, and the proliferation marker Ki-67, although at the dose tested, it was not superior to fulvestrant.[7][8]

The development of potent, orally bioavailable SERDs like AZD9496 represents a significant advancement in the treatment landscape for ER+ breast cancer. Future research will likely focus on optimizing dosing strategies, identifying predictive biomarkers of response, and exploring combination therapies with other targeted agents, such as CDK4/6 inhibitors or PI3K pathway inhibitors, to further enhance anti-tumor activity and overcome resistance.[5]

Conclusion

AZD9496 is a promising oral SERD that effectively antagonizes and degrades both wild-type and mutant ERα. Its dual mechanism of action leads to potent inhibition of ER signaling and significant anti-tumor activity in preclinical models of both endocrine-sensitive and resistant breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to advance the treatment of ER+ breast cancer. The continued clinical evaluation of AZD9496 and other next-generation SERDs holds the potential to address the unmet need of endocrine resistance and improve outcomes for patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncodesign-services.com [oncodesign-services.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. elgenelim.com [elgenelim.com]

- 9. aparicio.molonc.ca [aparicio.molonc.ca]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Discovery and Development of AZD9496: A Novel Oral Selective Estrogen Receptor Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD9496 is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist activity against estrogen receptor alpha (ERα).[1] Developed to overcome the limitations of existing endocrine therapies, AZD9496 not only blocks the ERα signaling pathway but also induces the degradation of the ERα protein.[2][3] This dual mechanism of action offers a promising therapeutic strategy for patients with ERα-positive breast cancer, including those with acquired resistance to other endocrine agents and tumors harboring ESR1 mutations.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AZD9496, including detailed experimental protocols and a summary of key quantitative data.

Introduction: The Rationale for a Novel Oral SERD

The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of the majority of breast cancers.[3] For decades, endocrine therapies such as tamoxifen (a selective estrogen receptor modulator, SERM) and aromatase inhibitors have been the cornerstone of treatment for ERα-positive breast cancer.[4] However, the development of resistance remains a significant clinical challenge.[5]

Fulvestrant, the first-in-class SERD, offered an advancement by not only antagonizing ERα but also promoting its degradation.[6] Despite its clinical efficacy, fulvestrant's utility is hampered by its poor oral bioavailability, requiring intramuscular administration, which can be painful for patients and may not achieve optimal therapeutic concentrations for complete target engagement.[6] This created a clear unmet need for a potent, orally bioavailable SERD that could offer improved convenience and potentially enhanced efficacy.

AZD9496 was identified through a structure-based design and iterative medicinal chemistry approach to discover a novel, non-steroidal ERα antagonist and downregulator with favorable pharmacokinetic properties suitable for oral administration.[1][7]

Discovery and Medicinal Chemistry

The discovery of AZD9496 began with a directed screening effort to identify novel, drug-like motifs that bind to the estrogen receptor.[8] This led to the identification of a 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a promising starting point.[8] Subsequent medicinal chemistry iterations, guided by the crystal structure of ligands bound to the ERα ligand-binding domain, focused on optimizing potency, cellular phenotype, and pharmacokinetic properties.[8] A key feature of AZD9496 is the absence of a phenolic moiety, which is a common feature in many ER modulators that mimics the A-ring of estradiol.[1] The potency of AZD9496 is instead achieved through novel interactions with the ER protein.[1]

The chemical structure of AZD9496 is (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid.[2]

Mechanism of Action

AZD9496 exerts its anti-tumor effects through a dual mechanism of action: competitive antagonism of ERα and induction of ERα protein degradation.

Estrogen Receptor Signaling Pathway

The estrogen receptor is a ligand-activated transcription factor. Upon binding to its ligand, estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival, such as the progesterone receptor (PR).[2][9]

AZD9496-Mediated ERα Antagonism and Degradation

AZD9496 competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol and thereby blocking the downstream signaling cascade.[1] This antagonism leads to a reduction in the transcription of ERα target genes.[3]

Crucially, the binding of AZD9496 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[2][10] This reduction in the total cellular levels of ERα protein further attenuates the estrogen signaling pathway, offering a more profound and sustained inhibition compared to simple antagonism.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers [frontiersin.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of AZD9496: A Deep Dive into a Novel Oral SERD

For Researchers, Scientists, and Drug Development Professionals

AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of AZD9496, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical development.

Mechanism of Action

AZD9496 exerts its anti-cancer effects through a dual mechanism: it competitively binds to the estrogen receptor alpha (ERα) and induces its subsequent degradation.[1][4] This dual action effectively blocks ER-mediated signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells.[4] By promoting the degradation of the ERα protein, AZD9496 reduces the total cellular levels of the receptor, a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.[1]

The binding of AZD9496 to the ERα ligand-binding domain (LBD) induces a conformational change that marks the receptor for proteasomal degradation.[4] This leads to a profound and sustained inhibition of ER signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to endocrine therapies.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD9496, providing a comparative overview of its potency and activity.

Table 1: In Vitro Activity of AZD9496

| Parameter | Assay | Cell Line | IC50 / EC50 (nM) | Reference |

| ERα Binding | Radioligand Binding Assay | - | 0.82 | [3][5] |

| ERα Antagonism | ER-regulated gene expression | MCF-7 | 0.28 | [3][5] |

| ERα Downregulation | In-Cell Western | MCF-7 | 0.14 | [3][5] |

| Cell Growth Inhibition | Proliferation Assay | MCF-7 | 0.04 | [5] |

Table 2: Binding Kinetics of AZD9496 to ERα Ligand-Binding Domain (LBD)

| Parameter | Value | Unit | Reference |

| Association Rate (kon) | Not explicitly stated | M-1s-1 | |

| Dissociation Rate (koff) | 0.00043 | s-1 | [1] |

| Dissociation Constant (Kd) | 0.33 | nM | [1] |

| Half-life (t1/2) | 27 ± 2 | minutes | [1] |

Table 3: Selectivity of AZD9496 for Nuclear Hormone Receptors

| Receptor | IC50 (µM) | Reference |

| Androgen Receptor (AR) | 30 | [5] |

| Glucocorticoid Receptor (GR) | 9.2 | [5] |

| Progesterone Receptor (PR) | 0.54 | [5] |

Table 4: In Vivo Efficacy of AZD9496 in Xenograft Models

| Model | Dosing | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | 0.5 mg/kg, oral, daily | Significant | [1] |

| MCF-7 Xenograft | 5 mg/kg, oral, daily | 98% PR reduction | [1] |

| ESR1-mutant PDX (D538G) | 25 mg/kg, oral, daily | 66% | [1] |

| Pituitary Adenoma Xenograft | 5 mg/kg, oral, daily | 75% | [6] |

Table 5: Pharmacokinetic Parameters of AZD9496

| Species | Oral Bioavailability (F%) | Clearance | Volume of Distribution | Reference |

| Rat | 63 | Low | Low | [3] |

| Mouse | 91 | Higher | Low | [3] |

| Dog | 74 | Low | Low | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ERα Ligand-Binding Assay

A competitive radioligand binding assay is performed using human recombinant full-length ERα.

-

Preparation: A constant concentration of [3H]-estradiol is used as the radioligand. A series of dilutions of AZD9496 are prepared.

-

Incubation: The radioligand, ERα, and varying concentrations of AZD9496 are incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated.

-

Quantification: The amount of radioactivity bound to the ERα is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of AZD9496 that displaces 50% of the radioligand) is calculated.

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for ERα Degradation

This method is used to measure the rate of protein degradation.

-

Cell Culture: MCF-7 cells are cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine) and "light" medium with normal amino acids until the heavy amino acids are fully incorporated into the proteome.

-

Treatment: Cells are treated with AZD9496, fulvestrant, or a vehicle control (DMSO).

-

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" ERα peptides over time.

-

Data Analysis: The rate of degradation of the pre-existing "heavy" ERα and the synthesis of new "light" ERα are calculated to determine the effect of AZD9496 on ERα turnover.

BIAcore for Binding Kinetics

Surface plasmon resonance (SPR) is used to measure the real-time binding kinetics of AZD9496 to the ERα LBD.

-

Immobilization: The ERα LBD is immobilized on a sensor chip.

-

Binding: A solution of AZD9496 at a known concentration is flowed over the sensor chip, and the association is monitored in real-time.

-

Dissociation: The AZD9496 solution is replaced with a buffer, and the dissociation of the compound from the ERα LBD is monitored.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is determined from the ratio of koff/kon.

In-Cell Western for ERα and PR Measurement

This immunocytochemical assay quantifies protein levels within fixed cells.

-

Cell Seeding and Treatment: MCF-7 cells are seeded in a multi-well plate and treated with various concentrations of AZD9496.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

-

Blocking: Non-specific binding sites are blocked.

-

Antibody Incubation: Cells are incubated with primary antibodies specific for ERα and Progesterone Receptor (PR), followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging and Quantification: The plate is imaged using an infrared imaging system, and the fluorescence intensity, which is proportional to the protein amount, is quantified.

MCF-7 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of AZD9496.

-

Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID). Estrogen pellets are often implanted to support tumor growth.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and dosed with AZD9496 (orally) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for ERα and PR levels.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols: AZD9496 Treatment in MCF-7 Cells

Introduction

AZD9496 is an oral, nonsteroidal, selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] In ER+ cells, such as the MCF-7 human breast adenocarcinoma cell line, the estrogen receptor (ERα) is a key driver of tumor growth.[3] AZD9496 functions as both an antagonist and a degrader of ERα.[3][4] Upon binding to the receptor, it induces a conformational change that targets the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[5] This depletion of cellular ERα levels effectively blocks downstream signaling pathways, inhibiting the transcription of estrogen-responsive genes and ultimately suppressing tumor cell proliferation.[3][4] Preclinical studies have demonstrated that AZD9496 potently inhibits the growth of ER-positive and ESR1-mutant breast tumors.[5]

Data Presentation

The following tables summarize the quantitative effects of AZD9496 treatment on MCF-7 cells as reported in preclinical studies.

Table 1: In Vitro Activity of AZD9496 in MCF-7 Cells

| Parameter | AZD9496 | Fulvestrant | Notes |

| ERα Degradation | Equivalent to Fulvestrant | Potent ERα Degrader | In MCF-7 cells, AZD9496 demonstrated a comparable ability to degrade the ERα protein as fulvestrant.[6] |

| ERα Antagonism | Potent Antagonist | Potent Antagonist | AZD9496 effectively blocks ER activity in the presence or absence of estrogen.[3][4] |

| Anti-proliferative Effect | Potent Inhibition | Potent Inhibition | Both AZD9496 and fulvestrant strongly inhibit the growth of endocrine-sensitive MCF-7 cells.[3] In the presence of estradiol (E2), higher concentrations of both SERDs are required to achieve the same level of growth inhibition.[3] |

| ESR1 Mutant Activity | Binds and downregulates mutant ERα | Binds and downregulates mutant ERα | AZD9496 is effective against clinically relevant ESR1 mutations that can drive resistance to other endocrine therapies.[2][5] |

Table 2: Effect of AZD9496 on Downstream Biomarkers in MCF-7 Xenograft Models

| Biomarker | Treatment | Effect | Quantitative Change (Example) |

| ERα Protein | AZD9496 (5 mg/kg, daily) | Downregulation | ~73% decrease in protein levels at end of study.[5] |

| Progesterone Receptor (PR) Protein | AZD9496 (in vivo) | Downregulation | A dose-dependent decrease in PR levels was observed, indicating potent antagonist activity.[1][5] A 94% decrease was seen with AZD9496 treatment.[5] |

| ER-dependent Genes | AZD9496 | Reduced Expression | Treatment leads to reduced expression of classic estrogen-induced genes.[3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AZD9496 and a typical experimental workflow for its evaluation in vitro.

Caption: Mechanism of action of AZD9496 in ER+ breast cancer cells.

Caption: General experimental workflow for AZD9496 treatment in MCF-7 cells.

Experimental Protocols

Protocol 1: MCF-7 Cell Culture and Maintenance

This protocol describes the standard procedure for maintaining MCF-7 cells. For experiments assessing the effect of estrogen or estrogen antagonists, a switch to hormone-depleted media is required.

-

Materials:

-

MCF-7 cell line

-

Complete Growth Medium: RPMI-1640[5] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Hormone-Depleted Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal/dextran-stripped FBS (CCS)[5][7] and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Trypsin-EDTA

-

Cell culture flasks (T-75) and plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Culture MCF-7 cells in a T-75 flask with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To passage, aspirate the medium, wash the cell monolayer once with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate at 37°C for 3-5 minutes until cells detach.[8] Neutralize the trypsin by adding 8-10 mL of Complete Growth Medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks at a 1:3 to 1:6 split ratio.

-

For Hormone Depletion: Prior to experiments involving AZD9496, switch the cells to Hormone-Depleted Medium for a minimum of 72 hours to remove exogenous hormones and sensitize the cells to estrogen pathway modulation.[8]

-

Protocol 2: Cell Viability Assay (MTT/Sytox Green)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of AZD9496.

-

Materials:

-

MCF-7 cells cultured in Hormone-Depleted Medium

-

AZD9496 stock solution (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sytox Green nucleic acid stain

-

DMSO (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Hormone-Depleted Medium.[9][10]

-

Allow cells to attach by incubating for 24 hours at 37°C.

-

Prepare serial dilutions of AZD9496 in the appropriate medium. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include vehicle control (DMSO only) wells.

-

Add 100 µL of the diluted compound to the respective wells.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]

-

For Sytox Green Assay: Follow the manufacturer's protocol for adding the Sytox Green reagent. This typically involves a short incubation period.

-

Measure the absorbance (570 nm for MTT) or fluorescence using a microplate reader.[12][13]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 3: Western Blot for ERα and PR Downregulation

This protocol is used to qualitatively and quantitatively assess the degradation of ERα and its downstream target, PR.

-

Materials:

-

MCF-7 cells cultured in 6-well plates

-

AZD9496

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ERα, Rabbit anti-PR, Mouse anti-Vinculin or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to ~80% confluency. Treat with desired concentrations of AZD9496 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

-

Wash cells twice with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 7-10% SDS-PAGE gel.[14]

-

Transfer the separated proteins to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-PR, anti-Vinculin) overnight at 4°C, following manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.[5]

-

References

- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. Differential DNA methylation and CTCF binding between the ESR1 promoter a of MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZD9496 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AZD9496, an oral selective estrogen receptor degrader (SERD), in in vivo mouse xenograft studies. The following sections detail the dosage regimens, experimental procedures, and the underlying signaling pathways.

Overview of AZD9496

AZD9496 is a potent, orally bioavailable, non-steroidal antagonist and downregulator of Estrogen Receptor Alpha (ERα). It has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies. Its mechanism of action involves binding to ERα, leading to the degradation of the receptor and subsequent blockade of estrogen-driven signaling pathways that promote tumor growth.

Quantitative Data Summary: AZD9496 Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the dosages and corresponding efficacy of AZD9496 in various mouse xenograft models as reported in preclinical studies.

Table 1: AZD9496 Monotherapy in ER-Positive Breast Cancer Xenograft Models

| Xenograft Model | Mouse Strain | AZD9496 Dosage (Oral, Daily) | Treatment Duration | Key Efficacy Outcomes |

| MCF-7 | SCID | 0.5 mg/kg | Not Specified | Significant tumor growth inhibition.[1] |

| MCF-7 | SCID | 5 mg/kg | Not Specified | Greater tumor growth inhibition compared to fulvestrant and tamoxifen.[2] |

| MCF-7 | SCID | 10 mg/kg | Not Specified | >90% reduction in Progesterone Receptor (PR) levels. |

| Estrogen-Deprived | Not Specified | 5 mg/kg | Not Specified | Significant tumor growth inhibition. |

| Pituitary Adenoma (GT1-1 cells) | BALB/c nude | 0.1, 0.5, and 5 mg/kg | 2 weeks | Dose-dependent suppression of tumor growth.[3] |

Table 2: AZD9496 in Combination Therapy (MCF-7 Xenograft Model)

| Combination Agent | AZD9496 Dosage (Oral, Daily) | Combination Agent Dosage | Key Efficacy Outcomes |

| AZD2014 (mTOR inhibitor) | 5 mg/kg | 20 mg/kg (twice daily, 2 days/week) | Enhanced tumor growth inhibition compared to monotherapy.[2] |

| AZD8835 (PI3K inhibitor) | 5 mg/kg | 50 mg/kg (twice daily, on day 1 and 4) | Increased tumor growth inhibition.[2] |

| Palbociclib (CDK4/6 inhibitor) | 5 mg/kg | 50 mg/kg (daily) | Superior tumor growth inhibition versus single agents.[2] |

Experimental Protocols

Preparation of AZD9496 for Oral Gavage

This protocol describes the preparation of a dosing solution of AZD9496 using a Polyethylene glycol (PEG) and Captisol vehicle.

Materials:

-

AZD9496 powder

-

Polyethylene glycol 400 (PEG400)

-

Captisol® (sulfobutylether-β-cyclodextrin)

-

Sterile water for injection

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Pipettes

Procedure:

-

Prepare the Vehicle Solution (40% PEG / 30% Captisol):

-

In a sterile vial, add the required amount of Captisol® to sterile water to create a 30% (w/v) solution. Mix until fully dissolved.

-

Add PEG400 to the Captisol solution to achieve a final concentration of 40% (v/v) PEG400.

-

Mix the solution thoroughly using a magnetic stirrer until homogenous.

-

-

Prepare the AZD9496 Dosing Solution:

-

Weigh the required amount of AZD9496 powder to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a mouse receiving 0.1 mL, the concentration would be 0.5 mg/mL).

-

Add the AZD9496 powder to the prepared vehicle solution.

-

Vortex and/or sonicate the mixture until the AZD9496 is completely dissolved. Protect the solution from light.[4]

-

Visually inspect the solution to ensure there are no particulates before administration.

-

MCF-7 Xenograft Model Protocol

This protocol outlines the establishment of estrogen-dependent MCF-7 breast cancer xenografts in immunodeficient mice.

Materials and Animals:

-

MCF-7 cells (passage number < 20)

-

Female, 6-8 week old, severe combined immunodeficient (SCID) or athymic nude mice

-

17β-estradiol pellets (e.g., 0.72 mg, 60-day release)

-

Matrigel®

-

Sterile PBS

-

Trypsin-EDTA

-

Cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)

-

Syringes and needles (27G)

-

Calipers

-

Anesthetics

Procedure:

-

Estrogen Supplementation:

-

One week prior to cell implantation, anesthetize the mice.

-

Subcutaneously implant a 17β-estradiol pellet in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 cells.

-

-

Cell Preparation:

-